molecular formula C12H7BrF3NO B7941070 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine

2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B7941070
M. Wt: 318.09 g/mol
InChI Key: DGPCESVBEFFNBG-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the second position and a trifluoromethoxyphenyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(trifluoromethyl)pyridine
  • 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine
  • 2-Bromo-6-(3-(trifluoromethoxy)phenyl)benzene

Uniqueness

2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which can significantly influence its reactivity and properties. The trifluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of bioactive molecules .

Properties

IUPAC Name

2-bromo-6-[3-(trifluoromethoxy)phenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO/c13-11-6-2-5-10(17-11)8-3-1-4-9(7-8)18-12(14,15)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPCESVBEFFNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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